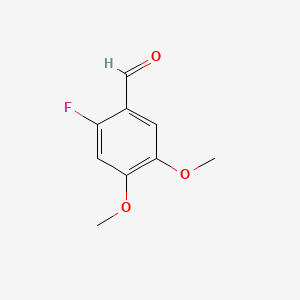

2-Fluoro-4,5-dimethoxybenzaldehyde

描述

Significance of Fluorinated Benzaldehydes in Contemporary Chemical Research

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.gov This "fluorine effect" is a cornerstone of modern medicinal chemistry and materials science. nih.govacs.org Fluorinated benzaldehydes, as a result, are of significant interest to researchers. The high electronegativity and small size of the fluorine atom can influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govacs.org

In the context of drug discovery, the incorporation of fluorine can lead to enhanced potency and improved pharmacokinetic profiles. nih.gov It is estimated that approximately 25% of all small-molecule drugs currently in clinical use contain at least one fluorine atom, a figure that is projected to grow. nih.govacs.org Fluorinated benzaldehydes serve as crucial building blocks in the synthesis of these complex pharmaceutical agents. chemimpex.com They are also instrumental in the development of new agrochemicals, where the presence of fluorine can enhance the efficacy and selectivity of crop protection agents. acs.orgchemimpex.com Beyond the life sciences, fluorinated compounds are integral to the creation of advanced materials, including polymers with enhanced thermal stability and specific electronic properties. nih.govchemimpex.com

Contextualizing 2-Fluoro-4,5-dimethoxybenzaldehyde within Aromatic Aldehyde Chemistry

Aromatic aldehydes are a class of organic compounds characterized by a formyl group (-CHO) attached to an aromatic ring. This functional group is highly reactive and participates in a wide array of chemical transformations, making these compounds invaluable intermediates in organic synthesis. chemimpex.com The reactivity of the aldehyde can be modulated by the presence of other substituents on the aromatic ring.

This compound is a disubstituted benzaldehyde (B42025) featuring a fluorine atom at the 2-position and two methoxy (B1213986) groups at the 4- and 5-positions. This specific substitution pattern imparts a unique electronic and steric environment to the molecule. The electron-withdrawing nature of the fluorine atom, coupled with the electron-donating effect of the methoxy groups, influences the reactivity of both the aldehyde and the aromatic ring. chemimpex.com This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.com Its structure allows for selective chemical modifications, enabling the construction of diverse molecular architectures. chemimpex.com

The table below provides a summary of the key properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉FO₃ | labproinc.comuni.lu |

| Molecular Weight | 184.17 g/mol | labproinc.comsigmaaldrich.com |

| CAS Number | 71924-62-4 | labproinc.com |

| Physical State | Solid | labproinc.comsigmaaldrich.comsigmaaldrich.com |

| Appearance | White to off-white or yellow crystalline solid | labproinc.comnih.gov |

| Melting Point | 93-98 °C | labproinc.comsigmaaldrich.commyskinrecipes.com |

| Boiling Point | 273.3 °C | myskinrecipes.com |

| Purity | ≥95% - 98% | labproinc.comsigmaaldrich.commyskinrecipes.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-fluoro-4,5-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBYQNVXKFMSSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345312 | |

| Record name | 2-Fluoro-4,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71924-62-4 | |

| Record name | 2-Fluoro-4,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4,5-dimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Fluoro 4,5 Dimethoxybenzaldehyde

Green Chemistry and Sustainable Synthesis Considerations

The growing emphasis on environmental responsibility in chemical manufacturing has spurred research into greener and more sustainable synthetic routes for valuable compounds like 2-Fluoro-4,5-dimethoxybenzaldehyde. Green chemistry principles focus on designing processes that reduce or eliminate the use and generation of hazardous substances. Key areas of development include the adoption of flow chemistry, microwave-assisted synthesis, and the use of environmentally benign solvents and catalysts.

Flow Chemistry:

Continuous-flow chemistry has emerged as a powerful technology for improving the safety, efficiency, and scalability of chemical reactions. d-nb.infouc.pt Instead of large-scale batch reactors, reactants are pumped through a network of narrow tubes or capillaries where the reaction occurs. d-nb.info This methodology offers significant advantages:

Enhanced Safety: Flow reactors handle only small volumes of material at any given moment, which significantly mitigates the risks associated with highly reactive or hazardous intermediates. d-nb.infonih.gov This is particularly relevant for fluorination reactions, which can be dangerous to manage in large batch processes. nih.gov

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, often leading to higher yields and purities. uc.ptnih.gov

Automation and Integration: Flow systems can be automated to perform multi-step syntheses sequentially, combining reaction, workup, and purification into a single, continuous operation. durham.ac.uk This "telescoping" of reaction steps reduces manual handling and the need to isolate intermediates. nih.gov

The synthesis of various pharmaceutically important compounds, including complex heterocycles, has been successfully demonstrated using flow chemistry, highlighting its potential for producing molecules like this compound more sustainably. uc.ptnih.gov

Microwave-Assisted Synthesis:

Microwave irradiation is an alternative heating method that can dramatically accelerate chemical reactions, often reducing reaction times from hours to minutes. nih.govsioc-journal.cn This technique offers several green advantages:

Energy Efficiency: Microwaves heat the reaction mixture directly and uniformly, leading to a more efficient energy transfer compared to conventional heating methods. nih.gov

Solvent-Free Reactions: In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, completely eliminating solvent waste. sioc-journal.cn

Improved Yields: The rapid heating can lead to higher reaction yields and cleaner product profiles.

The successful application of microwave-assisted synthesis for various organic compounds, including the creation of 1,4-benzodiazepine-2,5-dione libraries and functionalized quinoxalines, suggests its viability for optimizing the synthesis of benzaldehyde (B42025) derivatives. nih.govnih.gov

Sustainable Solvents and Catalysts:

Furthermore, the use of efficient catalysts can reduce energy consumption and waste. In the synthesis of related benzaldehydes, catalysts have been employed to facilitate reactions under milder conditions and with greater efficiency. patsnap.comgoogle.com For example, cobalt catalysts have been used for the formylation of 1,4-dimethoxybenzene, and Lewis acids have been employed in the synthesis of dihydroxy-dimethoxybenzophenone. patsnap.comgoogle.com

Table 1: Green Chemistry Approaches and Potential Benefits for this compound Synthesis

| Green Chemistry Approach | Principle | Potential Advantages for Synthesis |

|---|---|---|

| Flow Chemistry | Continuous processing in microreactors. | Increased safety with hazardous reagents (e.g., fluorinating agents), improved reaction control, potential for automated multi-step synthesis, and easier scalability. d-nb.infonih.govdurham.ac.uk |

| Microwave-Assisted Synthesis | Using microwave irradiation for heating. | Reduced reaction times, lower energy consumption, potential for solvent-free conditions, and improved reaction yields. nih.govsioc-journal.cn |

| Green Solvents | Replacing hazardous solvents with eco-friendly alternatives (e.g., 2-MeTHF, CPME). | Reduced environmental impact (lower E-factor), improved safety, and potentially higher overall process yields. mdpi.comnih.gov |

| Efficient Catalysis | Using catalysts to improve reaction efficiency. | Milder reaction conditions, reduced waste generation, and increased atom economy. patsnap.comgoogle.com |

Reactivity Profile and Mechanistic Investigations of 2 Fluoro 4,5 Dimethoxybenzaldehyde

Influence of Fluorine and Methoxy (B1213986) Substituents on Aromatic Ring Reactivity

The reactivity of the aromatic ring in 2-Fluoro-4,5-dimethoxybenzaldehyde is intricately governed by the electronic properties of the fluorine and methoxy substituents. These groups exert both inductive and resonance effects, which in turn modulate the electron density of the benzene (B151609) ring and influence its susceptibility to attack by electrophiles and nucleophiles.

The electronic influence of a substituent on a benzene ring can be dissected into two primary components: the inductive effect and the resonance effect. libretexts.org

The inductive effect is the transmission of charge through sigma (σ) bonds. libretexts.org Due to its high electronegativity, the fluorine atom in this compound exerts a strong electron-withdrawing inductive effect (-I). csbsju.edu This effect decreases the electron density of the aromatic ring, making it more electron-deficient. csbsju.edu The methoxy groups (-OCH3), containing an electronegative oxygen atom, also exhibit an electron-withdrawing inductive effect. libretexts.org

The resonance effect (or mesomeric effect) involves the delocalization of π electrons between the substituent and the aromatic ring. The fluorine atom, having lone pairs of electrons, can donate electron density to the ring via a +M (mesomeric) or +R (resonance) effect. libretexts.org However, the overlap between the 2p orbital of fluorine and the 2p orbital of carbon is not highly effective, making fluorine a relatively weak π-donor compared to oxygen or nitrogen. csbsju.edu

In contrast, the methoxy groups are strong +R substituents. libretexts.org The lone pairs on the oxygen atoms can be delocalized into the aromatic π-system, increasing the electron density, particularly at the ortho and para positions relative to the methoxy groups. libretexts.orglibretexts.org

The interplay of these effects in this compound results in a complex pattern of electron distribution. The two methoxy groups at positions 4 and 5 strongly activate the ring, while the fluorine at position 2 deactivates it. The aldehyde group at position 1 is a deactivating group due to its electron-withdrawing resonance and inductive effects. ncert.nic.in

The electronic effects of the substituents directly influence the pathways of aromatic substitution reactions.

Electrophilic Aromatic Substitution (SEAr):

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-deficient aromatic ring, typically requiring the presence of a good leaving group and strong electron-withdrawing groups positioned ortho or para to it. libretexts.org The fluorine atom in this compound can act as a leaving group in SNAr reactions. The presence of the electron-withdrawing aldehyde group, ortho to the fluorine, helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. libretexts.orgacgpubs.org The methoxy groups, being electron-donating, would generally disfavor SNAr at other positions on the ring. youtube.com In some cases, a methoxy group can be displaced if the ring is sufficiently activated towards nucleophilic attack. acgpubs.org

Table 1: Summary of Substituent Effects on Aromatic Ring Reactivity

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Substitution | Directing Effect (for SEAr) |

|---|---|---|---|---|---|

| -F | 2 | -I (Electron-withdrawing) | +R (Weakly electron-donating) | Deactivating | Ortho, Para |

| -OCH3 | 4 | -I (Weakly electron-withdrawing) | +R (Strongly electron-donating) | Activating | Ortho, Para |

| -OCH3 | 5 | -I (Weakly electron-withdrawing) | +R (Strongly electron-donating) | Activating | Ortho, Para |

| -CHO | 1 | -I (Electron-withdrawing) | -R (Electron-withdrawing) | Deactivating | Meta |

Aldehyde Functional Group Transformations

The aldehyde group in this compound is a versatile functional group that can undergo a variety of transformations, including oxidation, reduction, and condensation reactions.

The aldehyde group can be oxidized to a carboxylic acid. The choice of oxidizing agent is crucial for achieving high selectivity and avoiding unwanted side reactions, such as the oxidation of other functional groups or the aromatic ring itself. Common oxidizing agents for aldehydes include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like silver oxide (Ag2O) or Oxone. researchgate.netsciencemadness.org The presence of electron-donating methoxy groups can make the aromatic ring susceptible to oxidation under harsh conditions. Therefore, selective oxidation of the aldehyde to the corresponding carboxylic acid, 2-fluoro-4,5-dimethoxybenzoic acid, requires carefully controlled reaction conditions. In some cases, oxidation of the aldehyde function has been observed as a side reaction during other transformations, particularly in the presence of certain solvents and bases. researchgate.net

The aldehyde group can be readily reduced to a primary alcohol, 2-fluoro-4,5-dimethoxybenzyl alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). reddit.com Sodium borohydride is generally preferred for its milder nature and higher selectivity for the carbonyl group in the presence of other reducible functional groups. For instance, the reduction of similar substituted nitropropenes to the corresponding amines has been achieved using NaBH4 in the presence of copper(II) chloride. reddit.com

Schiff Base Formation:

This compound can react with primary amines to form Schiff bases (imines). This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. nih.govmdpi.com Schiff bases derived from substituted benzaldehydes are an important class of compounds with various applications. mdpi.comscience.gov The formation of the Schiff base is typically catalyzed by an acid or a base. science.gov

Aldol (B89426) Condensations:

The aldehyde group of this compound can participate in aldol condensation reactions. In a crossed or mixed aldol condensation, it can react with a ketone or another aldehyde that has α-hydrogens in the presence of a base or an acid. miracosta.edu The initial product is a β-hydroxy carbonyl compound, which can then dehydrate to form an α,β-unsaturated carbonyl compound. orientjchem.orgmagritek.com For example, the condensation of substituted benzaldehydes with acetone (B3395972) in the presence of a base like sodium hydroxide (B78521) is a common method for synthesizing chalcone-like structures. acgpubs.orgorientjchem.org The reactivity in aldol condensations can be influenced by the electronic properties of the substituents on the benzaldehyde (B42025). chegg.com

Table 2: Summary of Aldehyde Functional Group Transformations

| Reaction Type | Reactant(s) | Product Type | General Conditions |

|---|---|---|---|

| Oxidation | Oxidizing agent (e.g., KMnO4, Oxone) | Carboxylic Acid | Controlled conditions to avoid ring oxidation researchgate.netsciencemadness.org |

| Reduction | Reducing agent (e.g., NaBH4) | Primary Alcohol | Mild conditions reddit.com |

| Schiff Base Formation | Primary Amine | Imine (Schiff Base) | Acid or base catalysis nih.govscience.gov |

| Aldol Condensation | Enolizable Ketone/Aldehyde | β-Hydroxy Carbonyl or α,β-Unsaturated Carbonyl | Base or acid catalysis miracosta.eduorientjchem.org |

Exploration of Novel Reaction Pathways

The unique substitution pattern of this compound, featuring a fluorine atom ortho to the aldehyde group and two methoxy groups on the aromatic ring, imparts a distinct reactivity profile that has been exploited in the exploration of novel reaction pathways. These investigations have primarily focused on its utility as a versatile building block in the synthesis of complex heterocyclic structures and other valuable organic compounds. The electronic effects of the substituents—the electron-withdrawing nature of the fluorine and the electron-donating character of the methoxy groups—play a crucial role in modulating the reactivity of the aldehyde functional group and the aromatic ring.

Research into the reaction pathways of this compound has led to the development of synthetic routes for various important molecular scaffolds. These pathways include condensation reactions to form nitroalkenes and chalcones, as well as cyclization reactions to construct benzo[b]thiophene derivatives. Mechanistic considerations of these transformations highlight the interplay of electronic and steric factors inherent to the molecule.

This compound readily undergoes condensation reactions with active methylene (B1212753) compounds, a classic transformation for aldehydes. A notable example is its reaction with nitroethane.

In a study focused on the preparation of fluoro and nitro analogues of hallucinogenic amphetamines, this compound was subjected to a Henry condensation reaction with nitroethane. wikipedia.org The reaction, carried out in the presence of ammonium (B1175870) acetate (B1210297) as a catalyst, yielded 1-(2-fluoro-4,5-dimethoxyphenyl)-2-nitropropene. wikipedia.org

Table 1: Henry Condensation of this compound with Nitroethane wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Conditions | Product |

| This compound | Nitroethane | Ammonium Acetate | Nitroethane | 80 °C, 3 hours | 1-(2-Fluoro-4,5-dimethoxyphenyl)-2-nitropropene |

The mechanism of the Henry reaction is a base-catalyzed carbon-carbon bond formation. organic-chemistry.org In this specific case, the ammonium acetate provides a basic environment, which facilitates the deprotonation of nitroethane to form a nitronate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy nitro compound can then undergo dehydration under the reaction conditions to yield the corresponding nitroalkene. The electron-withdrawing fluorine atom ortho to the aldehyde group likely enhances the electrophilicity of the carbonyl carbon, thereby facilitating the initial nucleophilic attack.

Another example of a condensation reaction is the synthesis of a chalcone (B49325) derivative, a precursor for rapafucin macrocycles. nih.gov In this reaction, this compound is treated with 1-(3-hydroxyphenyl)ethan-1-one in the presence of aqueous sodium hydroxide. nih.gov

Table 2: Claisen-Schmidt Condensation for Chalcone Synthesis nih.gov

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Conditions |

| This compound | 1-(3-Hydroxyphenyl)ethan-1-one | 10% aq. NaOH | Ethanol (B145695) | 65 °C, 6 hours |

This transformation follows the general mechanism of a Claisen-Schmidt condensation, where an enolate is formed from the ketone (1-(3-hydroxyphenyl)ethan-1-one) under basic conditions. This enolate then attacks the aldehyde, leading to an aldol addition product which subsequently dehydrates to form the α,β-unsaturated ketone, or chalcone.

The reactivity of the fluorine atom in this compound, being ortho to the activating aldehyde group, makes it a suitable substrate for nucleophilic aromatic substitution (SNA_r) reactions, which can be ingeniously coupled with other transformations to construct heterocyclic systems. A significant application is in the synthesis of benzo[b]thiophene derivatives, which are important structural motifs in medicinal chemistry.

A patent for STING agonists describes a method for the preparation of methyl-5,6-dimethoxybenzo[b]thiophene-2-carboxylate starting from this compound. cambridge.org The reaction proceeds by treating the aldehyde with methyl 2-mercaptoacetate in the presence of potassium carbonate in dimethylformamide (DMF). cambridge.org

Table 3: Synthesis of a Benzo[b]thiophene Derivative cambridge.org

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Conditions | Product |

| This compound | Methyl 2-mercaptoacetate | K₂CO₃ | DMF | 60 °C, 15 hours | Methyl-5,6-dimethoxybenzo[b]thiophene-2-carboxylate |

The mechanism of this transformation is believed to proceed through an initial nucleophilic aromatic substitution of the fluorine atom by the sulfur of the methyl 2-mercaptoacetate. The electron-withdrawing aldehyde group activates the ortho-positioned fluorine for this substitution. Following the SNA_r reaction, an intramolecular condensation between the newly introduced thioether and the aldehyde group occurs, leading to the formation of the thiophene (B33073) ring fused to the benzene ring. The presence of a base like potassium carbonate is crucial for deprotonating the thiol of methyl 2-mercaptoacetate, generating the thiolate nucleophile required for the initial substitution.

The methoxy groups of this compound can be selectively or fully demethylated to reveal hydroxyl groups, which can then be used in further synthetic manipulations. This approach has been utilized in the synthesis of fluorinated derivatives of caffeic acid phenethyl amide (CAPA). nrochemistry.com

In one study, this compound was treated with boron tribromide (BBr₃) in dichloromethane (B109758) to achieve demethylation, yielding 2-fluoro-4,5-dihydroxybenzaldehyde. nrochemistry.com This dihydroxybenzaldehyde was then used in subsequent steps. Interestingly, using one equivalent of boron tribromide resulted in a mixture of mono-methylated and starting material, which was carried forward in a Wittig reaction. nih.gov

Table 4: Demethylation of this compound nrochemistry.com

| Reactant | Reagent | Solvent | Reaction Conditions | Product |

| This compound | Boron Tribromide (1 M in CH₂Cl₂) | Dichloromethane | -78 °C to room temperature, 18 hours | 2-Fluoro-4,5-dihydroxybenzaldehyde |

The mechanistic pathway for demethylation with boron tribromide involves the formation of a Lewis acid-base adduct between the oxygen of the methoxy group and the boron atom, followed by the nucleophilic attack of a bromide ion on the methyl group, leading to its cleavage.

Applications in Advanced Organic Synthesis and Material Sciences

Role as a Key Building Block in Pharmaceutical Intermediates

The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. The presence of fluorine can improve metabolic stability, binding affinity to target proteins, and bioavailability. acs.orgnih.govnih.gov As such, fluorinated building blocks like 2-Fluoro-4,5-dimethoxybenzaldehyde are instrumental in the synthesis of advanced pharmaceutical intermediates.

A significant application of fluorinated benzaldehydes and their derivatives is in the development of ligands for dopamine (B1211576) receptors, which are crucial targets for treating neurological and psychiatric disorders. nih.govsemanticscholar.org Research has focused on creating selective ligands for dopamine D2 and D3 receptor subtypes to better understand their roles in conditions like schizophrenia and Parkinson's disease. semanticscholar.org

Fluorine-containing compounds are particularly vital for the synthesis of radiotracers for Positron Emission Tomography (PET) imaging, an advanced diagnostic technique. nih.gov The synthesis of fluorine-18 (B77423) labeled benzamide (B126) derivatives allows for the in-vivo imaging and quantification of dopamine receptor density in the brain. nih.govresearchgate.net For instance, the development of selective D3 receptor ligands, which can be labeled with fluorine-18, represents a promising avenue for studying neuropsychiatric diseases. nih.govresearchgate.net The synthesis of these complex molecules often involves multi-step processes where a fluorinated benzaldehyde (B42025) core provides the necessary structural foundation for building the final active compound.

The use of this compound and similar fluorinated precursors contributes significantly to the drug discovery pipeline. The introduction of a fluorine atom can block sites on a molecule that are susceptible to metabolic degradation by enzymes like Cytochrome P450. acs.org This leads to drugs with longer half-lives and improved stability. researchgate.net

Furthermore, fluorine's high electronegativity can influence a molecule's acidity, basicity, and ability to form hydrogen bonds, which are critical for effective binding to biological targets. acs.orgresearchgate.net By altering these electronic properties, medicinal chemists can fine-tune a drug candidate's selectivity and potency. researchgate.net The judicial use of fluorinated building blocks allows for the creation of new chemical entities with optimized pharmacokinetic and pharmacodynamic profiles, accelerating the journey from a lead compound to a viable drug candidate. nih.gov

Precursor for Specialty Chemicals and Advanced Materials

The reactivity of this compound also lends itself to applications beyond the pharmaceutical industry, extending into the realm of specialty chemicals and advanced materials.

Structurally related compounds, such as 2,5-dimethoxybenzaldehyde, are documented as intermediates in the preparation of textile dyes and developing agents for photography. google.com Similarly, 2,5-dihydroxybenzaldehyde (B135720) derivatives are utilized in the synthesis of dyestuffs and high-performance liquid crystals. google.com While direct documentation for this compound in specific commercial dyes is not prevalent, the established use of its structural analogs highlights the potential of this class of compounds in the colorant industry. The substituted benzaldehyde structure provides a chromophoric backbone that can be chemically modified to produce a range of colors and functional properties.

Aldehydes as a chemical class are fundamental to the fragrance and flavor industry. Many aromatic aldehydes, such as vanillin (B372448) and anisaldehyde, are prized for their distinct and pleasant aromas and are used extensively in perfumes and food flavorings. chemicalbook.com However, the application of this compound specifically within this industry is not widely reported in scientific literature. Its primary documented uses are centered on its role as an intermediate in pharmaceutical and materials synthesis, where its specific functional groups are valued for reactivity rather than olfactory properties.

Utilization in Agrochemical Synthesis

The same principles that make fluorination attractive in drug design also apply to the development of modern agrochemicals, including pesticides and herbicides. The inclusion of fluorine can enhance the biological activity and metabolic stability of a compound, leading to more effective and persistent crop protection agents. nih.gov Fluorinated building blocks are used to synthesize a variety of active ingredients. While specific, large-scale agrochemical products derived directly from this compound are not extensively detailed in public records, its potential as a precursor is clear. The synthesis of novel fluorinated heterocycles, which form the core of many agrochemicals, can utilize such aldehydes as key starting materials.

Catalytic Applications in Organic Transformations

Extensive research and a thorough review of scientific literature did not yield any specific examples or detailed findings regarding the direct catalytic applications of this compound in organic transformations. The available literature consistently characterizes this compound as a valuable precursor and building block in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science. acs.org

While functionalized benzaldehydes can, in some contexts, participate in catalytic processes, often through the formation of Schiff base intermediates or by acting as transient directing groups, no specific studies demonstrating such a role for this compound have been identified. acs.orgrsc.org The primary role of this compound reported in the literature is that of a reactant that is incorporated into the final product structure, rather than acting as a catalyst to facilitate a reaction.

Therefore, this section cannot be populated with detailed research findings or data tables as per the request, due to the absence of relevant scientific data on the catalytic use of this compound.

Spectroscopic and Computational Characterization of 2 Fluoro 4,5 Dimethoxybenzaldehyde and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of 2-Fluoro-4,5-dimethoxybenzaldehyde, as well as for elucidating the structure of its derivatives. Each method offers unique insights into the molecular framework.

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework and probing the environment of specific nuclei like fluorine.

¹H NMR: The proton NMR spectrum provides information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule. For this compound, the key signals observed in chloroform-d (B32938) (CDCl₃) include distinct singlets for the protons of the two methoxy (B1213986) groups, signals for the aromatic protons, and a singlet for the aldehydic proton. mdma.ch The aromatic protons exhibit splitting patterns (doublets) due to coupling with the adjacent fluorine atom. mdma.ch

¹⁹F NMR: Fluorine-19 NMR is highly specific for observing fluorine atoms. For this compound, this technique would show a single signal for the fluorine atom on the aromatic ring. The chemical shift of this signal is indicative of the electronic environment around the fluorine. Coupling to nearby protons (¹H-¹⁹F coupling) would cause this signal to appear as a multiplet, providing further structural confirmation. This technique is crucial for verifying the successful incorporation and position of fluorine in synthetic derivatives. nih.gov

Table 1: ¹H NMR Spectral Data for this compound Solvent: CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz | Reference |

|---|---|---|---|---|---|

| 10.3 | Singlet | 1H | CHO | - | mdma.ch |

| 7.9 | Doublet | 1H | ArH | 12 | mdma.ch |

| 6.8 | Doublet | 1H | ArH | 6 | mdma.ch |

| 4.2 | Singlet | 3H | OCH₃ | - | mdma.ch |

| 4.1 | Singlet | 3H | OCH₃ | - | mdma.ch |

Mass spectrometry is used to determine the molecular weight and formula of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of this compound is C₉H₉FO₃, corresponding to a molecular weight of 184.17 g/mol . sigmaaldrich.com

In an MS experiment, the compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum provides structural clues. For this compound, characteristic fragmentation pathways would likely include:

Loss of the aldehyde proton (M-1).

Loss of the formyl group (M-29, -CHO).

Loss of a methyl radical (M-15, -CH₃) from a methoxy group.

Loss of a methoxy group (M-31, -OCH₃).

These fragmentation patterns are crucial for confirming the structure of newly synthesized derivatives.

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows distinct absorption bands that confirm its key structural features. A strong absorption band around 1700 cm⁻¹ is characteristic of the C=O stretching vibration of the aromatic aldehyde. mdma.ch Other significant bands include those for C-O stretching of the methoxy groups (around 1250-1200 cm⁻¹), aromatic C=C stretching (around 1600 cm⁻¹), and C-F stretching. mdma.ch

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch, aromatic ring vibrations, and C-F bond would also be Raman active. While specific experimental Raman data for this compound is not detailed in the searched literature, it remains a valuable tool for the structural analysis of its derivatives.

Table 2: Key IR Absorption Bands for this compound Medium: KBr

| Frequency (cm⁻¹) | Description | Reference |

|---|---|---|

| 1700 | C=O Stretch (Aldehyde) | mdma.ch |

| 1600 | C=C Stretch (Aromatic) | mdma.ch |

| 1250 | C-O Stretch (Methoxy) | mdma.ch |

| 1200 | C-O Stretch (Methoxy) | mdma.ch |

| 1110 | C-O Stretch | mdma.ch |

| 1000 | Aromatic C-H Bending | mdma.ch |

| 820 | Aromatic C-H Bending | mdma.ch |

X-ray diffraction analysis of a single crystal provides unambiguous proof of a molecule's structure, yielding precise bond lengths, bond angles, and information on the crystal packing in the solid state. For this compound, which is a solid at room temperature, this technique could be used to determine its three-dimensional structure with high precision. sigmaaldrich.com

While no published crystal structure for the title compound was found in the searched literature, XRD is a standard method for characterizing its crystalline derivatives. google.com Such an analysis would reveal the planarity of the benzene (B151609) ring, the orientation of the aldehyde and methoxy substituents, and any intermolecular interactions (like hydrogen bonding or π-stacking) that govern the solid-state packing.

Computational Chemistry Approaches

Computational methods, particularly those based on quantum mechanics, are powerful tools for predicting and interpreting the properties of molecules, often used in conjunction with experimental data.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and spectroscopic properties of molecules. For this compound and its derivatives, DFT calculations can be employed to:

Optimize Molecular Geometry: Predict the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Predict Spectroscopic Data: Calculate theoretical NMR chemical shifts, IR, and Raman vibrational frequencies. Comparing these calculated spectra with experimental ones aids in the definitive assignment of signals and bands.

Analyze Electronic Properties: Determine the distribution of electron density and calculate the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transition properties.

Map Electrostatic Potential: Generate electrostatic potential maps to visualize electron-rich and electron-poor regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack.

Although specific DFT studies on this compound were not found in the search results, this methodology is routinely applied to similar aromatic aldehydes to gain deeper insight into their structure and reactivity. utexas.edu

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a critical computational tool used to visualize the charge distribution of a molecule and predict its reactivity. researchgate.net It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for understanding how a molecule will interact with other chemical species, including biological receptors.

In MEP maps, regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, areas with positive potential, shown in blue, are electron-deficient and are sites for nucleophilic attack. Green areas represent neutral potential. researchgate.net

For this compound, a hypothetical MEP analysis would highlight specific reactive sites. The most negative potential (red/yellow) is expected around the carbonyl oxygen of the aldehyde group due to its high electronegativity and lone pairs of electrons. The electronegative fluorine atom would also contribute to a region of negative potential. The hydrogen atom of the aldehyde group and, to a lesser extent, the hydrogen atoms on the aromatic ring would exhibit the most positive potential (blue), making them the primary sites for nucleophilic interactions. rsc.org The methoxy groups would present intermediate potential.

This analysis allows for a qualitative prediction of the molecule's interaction patterns. For instance, the negative potential on the carbonyl oxygen suggests it can act as a hydrogen bond acceptor, a crucial interaction in many biological systems.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implied Reactivity |

| Carbonyl Oxygen (C=O) | Highly Negative | Red | Nucleophilic; Hydrogen Bond Acceptor |

| Aldehyde Hydrogen (CHO) | Highly Positive | Blue | Electrophilic |

| Fluorine Atom | Negative | Yellow/Orange | Nucleophilic Site |

| Aromatic Ring Hydrogens | Slightly Positive | Light Blue/Green | Weak Electrophilic Sites |

| Methoxy Group Oxygens | Negative | Yellow/Orange | Nucleophilic; Hydrogen Bond Acceptor |

Note: The data in this table is illustrative and based on theoretical principles of MEP analysis applied to the structure of this compound. Specific potential values would require dedicated DFT calculations.

Non-Covalent Interaction Reduced Density Gradient (NCI-RDG) Studies

Non-Covalent Interaction (NCI) analysis, based on the Reduced Density Gradient (RDG), is a powerful computational method for identifying and visualizing weak, non-covalent interactions within and between molecules. nih.gov These interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, are fundamental to molecular conformation, crystal packing, and ligand-receptor binding. nih.gov

The NCI-RDG method plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). This generates distinct peaks that correspond to different types of interactions:

Strong, attractive interactions (e.g., hydrogen bonds) appear as strong peaks at negative values.

Weak interactions (e.g., van der Waals forces) are seen as peaks near zero.

Strong, repulsive interactions (e.g., steric clashes) appear as strong peaks at positive values.

In a study of this compound, NCI-RDG analysis would likely reveal several key intramolecular and intermolecular interactions. Intramolecularly, weak hydrogen bonds could be identified, such as a C-H···O interaction between the aldehyde proton and a neighboring methoxy oxygen, or a C-H···F interaction. These subtle forces can influence the preferred conformation of the aldehyde and methoxy groups.

Table 2: Predicted Non-Covalent Interactions in this compound via NCI-RDG Analysis

| Interaction Type | Description | Predicted Location | Strength |

| Hydrogen Bonding | Intermolecular C-H···O | Between aldehyde/methoxy groups of adjacent molecules | Weak to Moderate |

| Hydrogen Bonding | Intramolecular C-H···O/F | Between aldehyde proton and ortho-substituents | Weak |

| Van der Waals Forces | General attractive forces | Throughout the molecular surface | Weak |

| π-π Stacking | Overlap of aromatic rings | Between parallel-oriented molecules in a crystal | Moderate |

| Steric Repulsion | Repulsive forces | In sterically crowded regions (e.g., between bulky groups) | Variable |

Note: This table is a qualitative prediction based on the molecular structure. A definitive analysis requires specific computational studies.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational flexibility and intermolecular interactions that are not apparent from static models. By simulating the movements of atoms and molecules, MD can explore the potential energy surface, identify stable and metastable conformations, and analyze the dynamics of binding processes.

For a molecule like this compound, MD simulations would be particularly useful for analyzing the rotational dynamics of its substituent groups. The key flexible bonds are those connecting the aldehyde and the two methoxy groups to the benzene ring. The simulations would track the torsional angles of these groups over time to determine the most populated (i.e., most stable) conformational states and the energy barriers for rotation between them. This is crucial for understanding which shape the molecule is most likely to adopt when interacting with a biological target.

Furthermore, when studying derivatives of this compound as potential drug candidates, MD simulations are used to model the ligand-protein complex. mdpi.com These simulations can reveal the stability of the binding pose, identify key amino acid residues involved in the interaction, and calculate the binding free energy, providing a more accurate prediction of binding affinity than simple docking studies. mdpi.comnih.gov

Table 3: Potential Applications of Molecular Dynamics Simulations for this compound

| Simulation Type | Objective | Key Parameters to Analyze | Expected Insights |

| In-vacuum or Solvated | Conformational Analysis | Torsional angles of CHO, OCH₃ groups | Identification of low-energy conformers and rotational barriers |

| Ligand-Protein Complex | Binding Stability and Dynamics | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Hydrogen bond analysis | Assessment of binding pose stability and key interacting residues |

| Free Energy Calculation | Binding Affinity Prediction | MM/PBSA or MM/GBSA calculations | Quantitative estimation of the strength of the ligand-target interaction |

Note: The insights described are based on standard applications of MD simulations in computational chemistry.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds and reducing the need for extensive experimental screening. jmaterenvironsci.comnih.gov

A QSAR study on derivatives of this compound would involve several steps:

Dataset Preparation: A series of derivatives would be synthesized or designed, varying the substituents on the benzaldehyde (B42025) core. Their biological activity (e.g., antimicrobial, anticancer) would be measured experimentally. nih.gov

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These numerical values represent different aspects of the molecule's structure, such as its electronic properties (e.g., dipole moment, HOMO/LUMO energies), steric properties (e.g., molecular volume), and topological properties (e.g., connectivity indices).

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that links the most relevant descriptors to the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com

For derivatives of this compound, a QSAR model might reveal that antimicrobial activity is positively correlated with the electronic parameter Total Energy (Te) and topological parameters like the Wiener index (W), while being negatively correlated with the dipole moment. nih.gov Such a model would provide clear guidelines for designing new derivatives with enhanced activity. For example, it might suggest that adding electron-withdrawing groups at a specific position would be beneficial.

Table 4: Illustrative Data for a Hypothetical QSAR Study on Derivatives of this compound

| Compound (Derivative) | Log(1/IC₅₀) (Activity) | Dipole Moment (Debye) | Molecular Volume (ų) | HOMO Energy (eV) |

| Derivative 1 (R=H) | 4.5 | 3.1 | 150.2 | -6.8 |

| Derivative 2 (R=NO₂) | 5.2 | 5.5 | 165.4 | -7.5 |

| Derivative 3 (R=NH₂) | 4.1 | 2.5 | 160.1 | -6.2 |

| Derivative 4 (R=Cl) | 4.8 | 3.8 | 162.5 | -7.1 |

Note: This table presents hypothetical data to illustrate the components of a QSAR study. Actual values and correlations would be determined from experimental and computational work.

Derivatives and Their Research Significance

Synthesis of Bioactive Fluorinated Derivatives

The strategic incorporation of fluorine into bioactive molecules is a widely recognized strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. 2-Fluoro-4,5-dimethoxybenzaldehyde is a key precursor in the synthesis of various fluorinated derivatives, including analogs of naturally occurring compounds and novel heterocyclic systems.

Caffeic Acid Phenethyl Amide (CAPA) Fluorinated Derivatives and Analogs

A notable application of this compound is in the synthesis of fluorinated derivatives of Caffeic Acid Phenethyl Amide (CAPA). dtic.milnih.gov CAPA itself is an analog of Caffeic Acid Phenethyl Ester (CAPE), a compound found in bee propolis with a range of biological activities. mdpi.com However, the ester linkage in CAPE is susceptible to metabolic breakdown. Replacing the ester with a more stable amide linkage, as in CAPA, is a strategy to improve its pharmacokinetic profile. mdpi.com

The synthesis of catechol ring-fluorinated derivatives of CAPA has been explored to investigate the impact of fluorine substitution on their biological activities. dtic.milnih.gov In a typical synthetic route, this compound undergoes demethylation to yield 2-fluoro-4,5-dihydroxybenzaldehyde. dtic.mil This intermediate is then subjected to a series of reactions to construct the final CAPA analog. Research has shown that certain fluorinated CAPA derivatives exhibit significant cytoprotective activity against oxidative stress, comparable to that of the parent compounds CAPE and CAPA. dtic.milnih.gov

Table 1: Synthesis and Cytoprotective Activity of CAPA Derivatives

| Compound | Starting Material | Key Synthetic Step | Biological Activity Finding |

|---|---|---|---|

| Fluorinated CAPA Derivatives | This compound | Demethylation followed by amide coupling | Showed significant cytoprotective effects against H2O2 induced oxidative stress in HUVEC cells. dtic.milnih.gov |

| CAPE | Caffeic acid and phenethyl alcohol | Esterification | Exhibits cytotoxicity at higher concentrations. dtic.milmdpi.com |

| CAPA | Caffeic acid and phenethylamine (B48288) | Amidation | Generally non-toxic and shows cytoprotective activity. dtic.milmdpi.com |

Chalcone (B49325) Derivatives and Structure-Activity Relationship Studies

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are a class of compounds with a wide spectrum of pharmacological activities. researchgate.net The synthesis of chalcones is often achieved through the Claisen-Schmidt condensation, which involves the reaction of a substituted benzaldehyde (B42025) with an acetophenone (B1666503) in the presence of a base. researchgate.netacgpubs.org this compound can be utilized as the aldehyde component in this reaction to produce fluorinated chalcone derivatives.

Structure-activity relationship (SAR) studies on chalcone derivatives aim to understand how different substituents on the aromatic rings influence their biological effects. nih.gov For instance, the presence and position of electron-donating or electron-withdrawing groups, such as the fluorine and methoxy (B1213986) groups in derivatives of this compound, can significantly modulate their antioxidant, anti-inflammatory, and anticancer activities. nih.gov The fluorine atom, in particular, can enhance the lipophilicity and metabolic stability of the chalcone, potentially leading to improved therapeutic efficacy. acgpubs.org

Table 2: Synthesis of Chalcone Derivatives

| Reaction Type | Reactants | Catalyst/Conditions | Product Class |

|---|

| Claisen-Schmidt Condensation | Substituted benzaldehyde (e.g., this compound) and a substituted acetophenone | Base (e.g., KOH) in a solvent (e.g., ethanol (B145695) or THF) | Chalcone derivatives researchgate.netacgpubs.org |

Hydrazone and Schiff Base Derivatives for Ligand Design

Hydrazones and Schiff bases are versatile compounds formed by the condensation of a carbonyl compound, such as this compound, with a hydrazine (B178648) or a primary amine, respectively. xiahepublishing.comresearchgate.netresearchgate.netdergipark.org.tr These derivatives contain an azomethine group (-C=N-) which is crucial for their coordination chemistry and biological activity.

The synthesis of hydrazone and Schiff base derivatives from this compound allows for the creation of novel ligands for metal complexes. xiahepublishing.com The presence of the fluorine atom and methoxy groups can influence the electronic properties of the resulting ligand, thereby affecting the stability and reactivity of the corresponding metal complex. These complexes are of interest for their potential applications in catalysis and as therapeutic agents. xiahepublishing.comresearchgate.net The design of these ligands often focuses on creating specific coordination sites and tuning the steric and electronic environment around the metal center to achieve desired properties.

Impact of Fluorine Substitution on Derivative Properties and Biological Interactions

The introduction of a fluorine atom into a molecule can have profound effects on its physicochemical properties and biological interactions. nih.gov Fluorine is the most electronegative element, and its small size allows it to often mimic a hydrogen atom, yet its electronic effects are significant.

In the context of derivatives of this compound, the fluorine substituent can:

Increase Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450. This can lead to a longer biological half-life of the drug candidate. researchgate.net

Alter Binding Affinity: The high electronegativity of fluorine can lead to altered electronic distributions within the molecule, which can influence its binding to biological targets through modified electrostatic interactions or hydrogen bonding. nih.gov

Enhance Membrane Permeability: In some cases, the lipophilicity introduced by fluorine can improve the ability of a molecule to cross cell membranes.

These effects are crucial in the design of new therapeutic agents, and the study of fluorinated derivatives of this compound provides valuable insights into the role of fluorine in medicinal chemistry. nih.govnih.gov

Applications in Radiochemistry and Isotopic Labeling

The presence of a stable fluorine atom in this compound makes it a potential candidate for applications in radiochemistry, particularly in the development of positron emission tomography (PET) tracers. The fluorine-18 (B77423) (¹⁸F) isotope is a widely used radionuclide for PET imaging due to its favorable decay characteristics.

While specific studies on the radiolabeling of this compound itself are not extensively documented in the provided search results, the general principles of radiochemistry suggest its potential utility. Derivatives of this compound could be synthesized with ¹⁸F to create novel PET imaging agents. The development of such tracers would involve nucleophilic or electrophilic fluorination reactions to incorporate the ¹⁸F isotope. These radiolabeled molecules could then be used to study various biological processes in vivo, such as receptor binding or enzyme activity, depending on the biological target of the non-radioactive derivative. The unique properties conferred by the fluorine atom can be exploited in the design of new PET tracers with improved characteristics. researchgate.net

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Caffeic Acid Phenethyl Amide (CAPA) |

| Caffeic Acid Phenethyl Ester (CAPE) |

| 2-Fluoro-4,5-dihydroxybenzaldehyde |

| 2,4,5-trifluorobenzaldehyde |

| 2′,4′,6′-trimethoxyacetophenone |

| 4'-fluoro-2'-hydroxyacetophenone |

| 3,4-dimethoxy-benzaldehyde |

| 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde |

| 5-nitro-2-(piperidin-1-yl) benzaldehyde |

| 1-amino-4-methylpiperazine |

| 3-nitro-benzaldehyde |

| 4-fluoro-benzaldehyde |

| 3,4,5-trimethoxybenzaldehyde |

| 3,4-dichlorobenzaldehyde |

| 4-diethylaminobenzaldehyde |

| 2,5-dimethoxybenzaldehyde |

| 5-nitro-2-furaldehyde |

Future Research Directions and Outlook

Development of Novel and Efficient Synthetic Pathways

The future of 2-Fluoro-4,5-dimethoxybenzaldehyde in research and industry is partly dependent on the development of more efficient and sustainable methods for its synthesis. Current research is focused on creating novel synthetic routes that are not only high-yielding but also environmentally friendly.

One promising area of research is the application of green chemistry principles to the synthesis of fluorinated benzaldehydes. rsc.orgrsc.org This could involve the use of less hazardous reagents and solvents, as well as the development of catalytic processes that minimize waste. For instance, the use of a reusable nano-sized gold catalyst for the solvent-free oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) represents a greener alternative to traditional oxidation methods. rsc.org

Furthermore, the development of novel fluorination techniques is a key area of interest. While traditional methods like the Balz-Schiemann and Swarts reactions have been historically important, they often require harsh conditions and can generate significant waste. dovepress.com Modern approaches, such as copper-mediated fluorination of aryl boronate esters, offer milder reaction conditions and greater functional group tolerance, which could be adapted for the synthesis of this compound. dovepress.com Another potential route could be the adaptation of processes used for preparing other fluorobenzaldehydes, such as the chlorine-fluorine exchange reaction in a dipolar aprotic medium, which has been successfully applied to the synthesis of other fluorinated benzaldehydes from their chlorinated precursors. google.com

Research into the synthesis of analogous compounds, such as 2-Bromo-4,5-dimethoxybenzaldehyde from 3,4-dimethoxybenzaldehyde, provides a template for exploring similar transformations to yield the fluoro-derivative. mdma.ch The optimization of reaction conditions, including solvent choice and catalyst systems, will be crucial in improving the efficiency and scalability of these synthetic pathways.

Exploration of Undiscovered Reactivity Modes

While this compound is known to participate in electrophilic aromatic substitution reactions, there is a vast potential for exploring undiscovered modes of reactivity. chemimpex.com The interplay between the electron-donating methoxy (B1213986) groups and the electron-withdrawing fluorine atom and aldehyde group creates a unique electronic environment that could be exploited for novel chemical transformations.

Future research could focus on the activation of the C-F bond, which is typically strong and unreactive. Developing catalytic systems that can selectively functionalize this bond would open up new avenues for creating complex molecular architectures. Additionally, the aldehyde functional group can be a handle for a variety of transformations beyond simple condensations. For example, its use in multicomponent reactions could lead to the rapid assembly of complex heterocyclic structures. rsc.org

The study of cyclocondensation reactions involving similar fluorinated benzaldehydes, such as the reaction of 2-fluoro-5-nitrobenzaldehyde (B1301997) with amidines to form quinazolines, suggests that this compound could be a valuable precursor for a wide range of heterocyclic compounds. researchgate.net The synthesis of fluorenones from benzaldehydes and aryl iodides via a palladium-catalyzed C-H functionalization cascade is another example of a modern synthetic method that could potentially be applied to this compound. acs.org

Investigating its behavior in nucleophilic aromatic substitution reactions is also a promising area. Studies on related fluorinated and methoxy-substituted chalcone (B49325) derivatives have shown that the fluorine atom can act as a leaving group under certain conditions, allowing for the introduction of other functional groups. acgpubs.org

Expanded Applications in Medicinal Chemistry and Materials Science

The unique properties of this compound make it a valuable building block in both medicinal chemistry and materials science. chemimpex.com The presence of fluorine is known to enhance the biological activity of many compounds, making this aldehyde an attractive starting material for the synthesis of novel pharmaceuticals. chemimpex.comresearchgate.net

In medicinal chemistry, it serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. chemimpex.com For example, it is a precursor for the synthesis of phenethylamines, which are known to act as serotonin (B10506) 5-HT2 receptor agonists and have potential therapeutic applications. nih.gov Its derivatives have been used to prepare fluorine-containing 2,4,5-trisubstituted imidazoles and tetrahydrofuro[3,4-b]pyrazolo[3,4-f]quinolin-9-ones, which are scaffolds of interest in drug discovery. sigmaaldrich.com The development of novel atypical antipsychotic drugs is another area where derivatives of this compound could find application. mdpi.com

In the field of materials science, this compound is being explored for its potential in creating advanced materials. chemimpex.com Its derivatives can be used to synthesize polymers with improved properties for electronics and coatings. chemimpex.com For instance, it can be used in the preparation of polyhydroquinolines (PHQs). sigmaaldrich.com The incorporation of the fluorinated aromatic moiety can influence properties such as thermal stability, optical clarity, and dielectric constant, making these materials suitable for a range of high-performance applications.

Advancements in Computational Modeling for Predictive Research

Computational modeling, particularly using Density Functional Theory (DFT), is becoming an indispensable tool in chemical research. cam.ac.uknih.gov For this compound, computational studies can provide valuable insights into its electronic structure, reactivity, and spectroscopic properties, thereby guiding experimental work.

DFT calculations can be used to predict the most likely sites for electrophilic and nucleophilic attack, helping to rationalize its reactivity and design new reactions. nih.gov These theoretical studies can also be employed to understand the mechanism of known reactions and to predict the feasibility of novel synthetic pathways. acs.org For example, computational analysis can help in understanding the kinetic and thermodynamic factors that govern cycloaddition reactions involving similar molecules. acs.org

In the context of medicinal chemistry, computational modeling can be used to predict the binding affinity of its derivatives to biological targets, aiding in the design of more potent and selective drug candidates. By calculating properties like the HOMO-LUMO energy gap, it is possible to estimate the electronic and optical properties of molecules derived from this aldehyde. researchgate.net This predictive power can significantly accelerate the drug discovery process.

常见问题

Basic: What are the recommended methods for synthesizing and characterizing 2-Fluoro-4,5-dimethoxybenzaldehyde?

Methodological Answer:

- Synthesis : A common approach involves halogenation of 3,4-dimethoxybenzaldehyde under controlled conditions. For example, bromination in methanol at room temperature yields halogenated derivatives, which can be further functionalized via Stille coupling or Wittig olefination to introduce fluorinated groups .

- Purification : Reflux reactions (e.g., ethanol with glacial acetic acid) followed by solvent evaporation and filtration are standard for isolating the compound .

- Characterization : Use NMR (¹H/¹³C) to confirm substitution patterns (e.g., fluorine at position 2, methoxy groups at 4 and 5). IR spectroscopy (400–4000 cm⁻¹, KBr pellets) identifies aldehyde (C=O stretch ~1700 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) groups .

Advanced: How can researchers resolve contradictions in reported biological activity data for fluorinated benzaldehyde derivatives?

Methodological Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Fluorine-Specific Analysis : Compare this compound with non-fluorinated analogs (e.g., 4,5-dimethoxybenzaldehyde) to isolate fluorine’s electronic contributions to bioactivity. Fluorine’s electronegativity may enhance binding affinity to enzymes like cytochrome P450 .

- Meta-Analysis : Cross-reference data from pharmacological studies (e.g., IC₅₀ values) with computational models (e.g., molecular docking) to validate mechanisms .

Basic: What analytical techniques ensure purity and structural integrity of this compound?

Methodological Answer:

- HPLC : Use a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (≥98% by area normalization) .

- Melting Point Analysis : Compare observed mp (e.g., 46–49°C) with literature values to detect impurities .

- Elemental Analysis (CHNS) : Confirm molecular formula (C₉H₉FO₃) with ≤0.3% deviation .

Advanced: What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to evaluate electrophilicity at the aldehyde group. Fluorine’s inductive effect increases electrophilicity by ~15% compared to non-fluorinated analogs .

- Hammett σ Constants : Use σₚ values for substituents (e.g., σₚ-F = +0.06, σₚ-OCH₃ = -0.27) to predict reaction rates in aromatic electrophilic substitution .

Advanced: How can derivatives of this compound be designed for targeted pharmacological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs by replacing methoxy groups with bulkier substituents (e.g., ethoxy) to enhance lipophilicity. Test against kinase inhibitors (e.g., EGFR) to evaluate selectivity .

- Click Chemistry : Introduce triazole moieties via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to improve water solubility and bioavailability .

Basic: What are the best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

- Storage : Keep in amber vials at –20°C under inert gas (argon) to minimize oxidation of the aldehyde group .

- Handling : Use glove boxes with <1 ppm O₂ for air-sensitive reactions. Monitor degradation via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) .

Advanced: How do substituent electronic effects influence the aldehyde group’s reactivity in cross-coupling reactions?

Methodological Answer:

- Kinetic Studies : Compare reaction rates in Suzuki-Miyaura couplings using Pd(PPh₃)₄. Fluorine’s electron-withdrawing effect accelerates oxidative addition by ~20% vs. chloro analogs .

- Steric Maps : Generate 3D electrostatic potential maps (e.g., Gaussian 16) to visualize steric hindrance from methoxy groups at positions 4 and 5 .

Basic: What safety protocols are critical when working with this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。